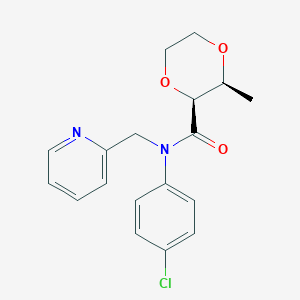![molecular formula C11H15NO4S2 B7353161 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid, also known as CP-533,536, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the enzyme responsible for inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Wirkmechanismus
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, this compound reduces inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining. This selective inhibition of COX-2 is the basis for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects compared to non-selective NSAIDs. However, one of the limitations of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid could focus on improving its potency and selectivity for COX-2 inhibition, as well as investigating its potential use in combination with other therapies for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is synthesized in a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-bromo-2-cyclopentenone, which is then reacted with thiophenol to form 3-(thiophen-3-yl)-2-cyclopentenone. This intermediate is then reacted with sodium hydride and N-tert-butoxycarbonyl-L-serine methyl ester to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid has been extensively studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and acute pain. It has also been investigated for its anti-tumor properties and potential use in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)6-8-1-2-9(5-8)12-18(15,16)10-3-4-17-7-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYNANKVZZVKO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)


![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)
![2-[[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7353123.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353132.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![3-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353146.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353173.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)